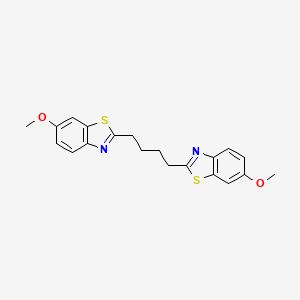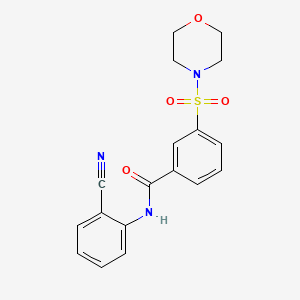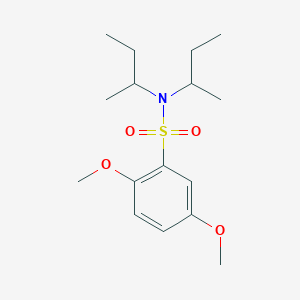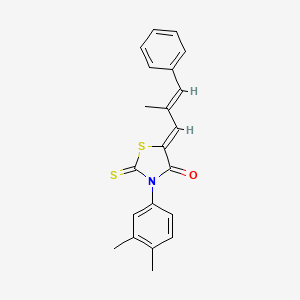![molecular formula C20H21NO3S B4654630 3-(1,3-benzodioxol-5-yl)-N-{2-[(2-methylbenzyl)thio]ethyl}acrylamide](/img/structure/B4654630.png)
3-(1,3-benzodioxol-5-yl)-N-{2-[(2-methylbenzyl)thio]ethyl}acrylamide
Descripción general
Descripción
3-(1,3-benzodioxol-5-yl)-N-{2-[(2-methylbenzyl)thio]ethyl}acrylamide, also known as BMD-197, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. BMD-197 belongs to the class of acrylamide compounds, which are known for their diverse biological activities and pharmacological properties.
Mecanismo De Acción
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-{2-[(2-methylbenzyl)thio]ethyl}acrylamide is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways that are involved in cancer cell growth and survival. 3-(1,3-benzodioxol-5-yl)-N-{2-[(2-methylbenzyl)thio]ethyl}acrylamide has been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell proliferation and survival. 3-(1,3-benzodioxol-5-yl)-N-{2-[(2-methylbenzyl)thio]ethyl}acrylamide also inhibits the activity of the Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
3-(1,3-benzodioxol-5-yl)-N-{2-[(2-methylbenzyl)thio]ethyl}acrylamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer activity, 3-(1,3-benzodioxol-5-yl)-N-{2-[(2-methylbenzyl)thio]ethyl}acrylamide has been shown to have anti-inflammatory and anti-oxidant properties. 3-(1,3-benzodioxol-5-yl)-N-{2-[(2-methylbenzyl)thio]ethyl}acrylamide has also been shown to have a neuroprotective effect, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-(1,3-benzodioxol-5-yl)-N-{2-[(2-methylbenzyl)thio]ethyl}acrylamide is its potent anti-cancer activity, which makes it a promising candidate for further development as an anti-cancer drug. However, one of the limitations of 3-(1,3-benzodioxol-5-yl)-N-{2-[(2-methylbenzyl)thio]ethyl}acrylamide is its relatively low solubility in water, which can make it difficult to work with in lab experiments. Additionally, more research is needed to fully understand the mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-{2-[(2-methylbenzyl)thio]ethyl}acrylamide and its potential side effects.
Direcciones Futuras
There are several future directions for research on 3-(1,3-benzodioxol-5-yl)-N-{2-[(2-methylbenzyl)thio]ethyl}acrylamide. One area of research is in the development of more efficient synthesis methods for 3-(1,3-benzodioxol-5-yl)-N-{2-[(2-methylbenzyl)thio]ethyl}acrylamide, which could help to overcome some of the limitations associated with its low solubility. Another area of research is in the identification of new targets and pathways that are involved in the anti-cancer activity of 3-(1,3-benzodioxol-5-yl)-N-{2-[(2-methylbenzyl)thio]ethyl}acrylamide. Finally, more research is needed to fully understand the potential side effects of 3-(1,3-benzodioxol-5-yl)-N-{2-[(2-methylbenzyl)thio]ethyl}acrylamide and to develop strategies for minimizing these effects.
Aplicaciones Científicas De Investigación
3-(1,3-benzodioxol-5-yl)-N-{2-[(2-methylbenzyl)thio]ethyl}acrylamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that 3-(1,3-benzodioxol-5-yl)-N-{2-[(2-methylbenzyl)thio]ethyl}acrylamide has potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-(1,3-benzodioxol-5-yl)-N-{2-[(2-methylbenzyl)thio]ethyl}acrylamide has also been shown to inhibit tumor growth in animal models, making it a promising candidate for further development as an anti-cancer drug.
Propiedades
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S/c1-15-4-2-3-5-17(15)13-25-11-10-21-20(22)9-7-16-6-8-18-19(12-16)24-14-23-18/h2-9,12H,10-11,13-14H2,1H3,(H,21,22)/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTMSNLHPJXQRX-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSCCNC(=O)C=CC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CSCCNC(=O)/C=C/C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(1,3-benzodioxol-5-yl)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[(phenylsulfonyl)amino]ethyl}-2-(1-pyrrolidinyl)acetamide](/img/structure/B4654547.png)

![3-amino-4-(3,4-dimethylphenyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4654552.png)
![N-(2,5-dimethoxyphenyl)-2-{[4-methyl-5-(5-methyl-4-phenyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4654560.png)
![1-(4-chlorophenyl)-5-[(5-chloro-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4654566.png)

![N-(2-isopropylphenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4654585.png)
![2-amino-6-[(cyanomethyl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B4654593.png)

![methyl 2-{[(2-methylcyclopropyl)carbonyl]amino}benzoate](/img/structure/B4654603.png)



